molecular formula C20H25ClN4O2S B11983299 7-(2-chlorobenzyl)-8-(hexylsulfanyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-chlorobenzyl)-8-(hexylsulfanyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11983299
M. Wt: 421.0 g/mol
InChI Key: GDAUIJNEVMRSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-chlorobenzyl)-8-(hexylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the purine family, which is characterized by a two-ring structure composed of a pyrimidine ring fused to an imidazole ring. The presence of the 2-chlorobenzyl and hexylthio groups in its structure contributes to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-8-(hexylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of a suitable pyrimidine derivative with an imidazole derivative under acidic or basic conditions.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Hexylthio Group: The hexylthio group can be attached through a thiolation reaction, where a hexylthiol is reacted with the purine core under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-8-(hexylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-8-(hexylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the hexylthio group, which may result in different chemical and biological properties.

    8-(hexylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the 2-chlorobenzyl group, which may affect its reactivity and biological activity.

    7-(2-chlorobenzyl)-8-(methylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Contains a methylthio group instead of a hexylthio group, which may influence its solubility and interaction with molecular targets.

Uniqueness

The presence of both the 2-chlorobenzyl and hexylthio groups in 7-(2-chlorobenzyl)-8-(hexylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione contributes to its unique chemical properties and potential biological activities. These structural features may enhance its ability to interact with specific molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C20H25ClN4O2S

Molecular Weight

421.0 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C20H25ClN4O2S/c1-4-5-6-9-12-28-19-22-17-16(18(26)24(3)20(27)23(17)2)25(19)13-14-10-7-8-11-15(14)21/h7-8,10-11H,4-6,9,12-13H2,1-3H3

InChI Key

GDAUIJNEVMRSNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.